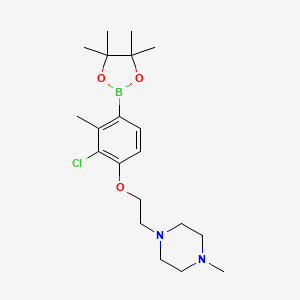

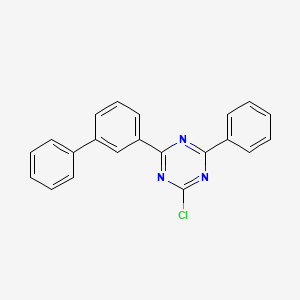

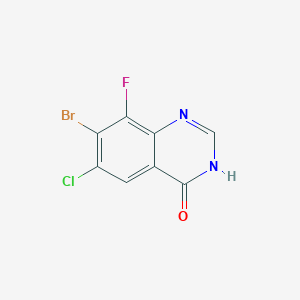

1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine

Übersicht

Beschreibung

The compound "1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine" is a complex organic molecule that likely has applications in organic synthesis, particularly in the formation of carbon-boron bonds which are useful in cross-coupling reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involved a reduction step using Pd/C in a hydrogen atmosphere, followed by purification techniques such as column chromatography and recrystallization . Similar methods could be applied to synthesize the compound of interest, with particular attention to the introduction of the dioxaborolane moiety, which is a hallmark of boronic acid derivatives used in Suzuki coupling reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the structure of crystalline compounds. For instance, the structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Similarly, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was established, confirming the predicted molecular geometry . These techniques would be essential in analyzing the molecular structure of the compound , particularly the geometry of the piperazine ring and the dioxaborolane moiety.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The papers discuss various compounds with piperazine rings, which are known to participate in biological interactions and can be modified to enhance receptor affinity . The presence of a dioxaborolane group in the compound of interest suggests that it could be used in chemical reactions that form carbon-boron bonds, such as Suzuki-Miyaura cross-coupling, which are pivotal in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

Physical and chemical properties such as dielectric constants, phase transitions, and spectroscopic characteristics are crucial for understanding a compound's behavior under different conditions. For example, the dielectric properties and phase transition of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated using differential scanning calorimetry and dielectric measurements . The compound of interest would likely exhibit unique properties due to the presence of the dioxaborolane group, affecting its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Studies

Synthesis and Characterization : Compounds structurally related to 1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine have been synthesized and characterized using spectroscopy methods including FT-IR, 1H NMR, 13C NMR, and MS. Single crystals of these compounds were confirmed by X-ray diffraction, and their molecular structures were optimized through density functional theory (DFT) calculations (Wu et al., 2021).

Crystallographic and Conformational Analyses : The molecular structures of similar compounds have been calculated using DFT and compared with X-ray diffraction values. The results of these analyses indicate consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction (Huang et al., 2021).

Medicinal Chemistry Applications

Ligands for Positron Emission Tomography : A study describes the design of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues with potential applications as ligands for positron emission tomography. These compounds show high affinity for α(1)-adrenoceptors, making them suitable for imaging central α(1)-adrenoceptors (Kristensen et al., 2010).

ABCB1 Inhibitors : Research has focused on the synthesis of ABCB1 inhibitors linked to basic nuclei such as N-4-arylpiperazine, N-4-methylpiperazine, and 6,7-dimethoxytetrahydroisoquinoline. These compounds display significant potency in inhibiting ABCB1 activity, with implications for therapeutic applications (Colabufo et al., 2008).

Catechol Oxidase Models : A study synthesized unsymmetrical dicopper(II) complexes with ligands containing a 4-methylpiperazin group. These complexes were analyzed for their catecholase activity, providing insights into the structure-function relationship of type 3 copper proteins (Merkel et al., 2005).

Synthesis of Analgesic Compounds : The structural characterization of isothiazolopyridines with 4-methylpiperazin-1-yl groups was performed to understand their analgesic properties. This research contributes to the development of new analgesics based on isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).

Nootropic Agents : Synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with 4-methylpiperazin-1-yl groups, was explored for their potential nootropic (cognitive enhancing) activity (Valenta et al., 1994).

Eigenschaften

IUPAC Name |

1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BClN2O3/c1-15-16(21-26-19(2,3)20(4,5)27-21)7-8-17(18(15)22)25-14-13-24-11-9-23(6)10-12-24/h7-8H,9-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIDDRQTTOXSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCCN3CCN(CC3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109751 | |

| Record name | Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine | |

CAS RN |

1799612-11-5 | |

| Record name | Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799612-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

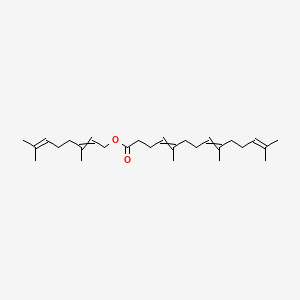

![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)

![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)

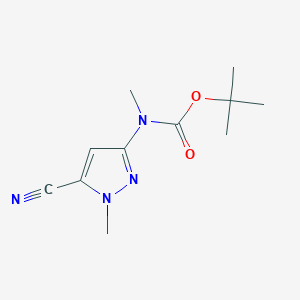

![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)

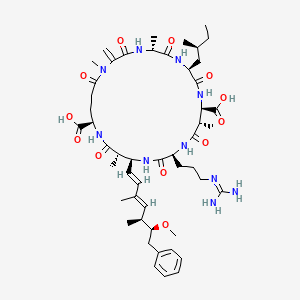

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)